molecular formula C26H30FN3O4 B2978143 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 371211-29-9

5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2978143
CAS No.: 371211-29-9
M. Wt: 467.541
InChI Key: ZACGBXJDLGEHLO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative with a complex substitution pattern. Its core structure includes:

  • A pyrrol-2-one ring system.
  • 4-Fluorophenyl and 4-isopropoxybenzoyl substituents at positions 5 and 4, respectively.
  • A piperazine-ethyl side chain at position 1.

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O4/c1-17(2)34-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(27)8-4-18)30(26(33)25(22)32)16-15-29-13-11-28-12-14-29/h3-10,17,23,28,31H,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEXGMGZCMALTK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolone core.

    Isopropoxybenzoylation: This step involves the acylation of the pyrrolone core with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

    Piperazinyl Ethyl Substitution: The final step includes the alkylation of the pyrrolone core with a piperazine derivative, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester linkage in the isopropoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets suggests it may have applications in drug discovery, particularly in the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties could contribute to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazinyl group may facilitate binding to neurotransmitter receptors, while the fluorophenyl group could enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 20 ():
  • Structure: 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
  • Key Differences:
    • 4-tert-Butyl-phenyl instead of 4-fluorophenyl.
    • 4-Methyl-benzoyl instead of 4-isopropoxybenzoyl.
    • 2-hydroxypropyl side chain instead of piperazine-ethyl.
  • Synthesis: Yield of 62% via condensation at room temperature .
Compound 21 ():
  • Structure: 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
  • Key Differences: 4-Dimethylamino-phenyl introduces electron-donating groups, contrasting with the electron-withdrawing fluorine in the target compound.
  • Impact: The dimethylamino group may enhance solubility but reduce metabolic stability .

Halogen-Substituted Isostructural Analogues

Compounds 4 and 5 ():
  • Structures:
    • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Features:
    • Both are isostructural with triclinic (P̄1) symmetry.
    • Halogen substituents (Cl in 4, F in 5) influence crystal packing without altering overall conformation .
  • Comparison: The target compound’s 4-isopropoxybenzoyl group introduces steric and electronic effects distinct from the triazole-thiazole systems in 4 and 3.

Piperazine-Containing Analogues

Example 108 ():
  • Structure: 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one.
  • Key Differences:
    • Chromen-4-one core vs. pyrrol-2-one.
    • Piperazine is part of a purine side chain rather than an ethyl-linked substituent.
  • Relevance: The piperazine group in both compounds may enhance solubility and receptor interaction, but the chromenone core alters pharmacokinetic profiles .

Substituent-Driven Conformational Variations

4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one ():
  • Key Differences:
    • Pyridinylmethyl side chain vs. piperazine-ethyl.
    • 4-Hydroxy-3-methoxyphenyl introduces polarity and hydrogen-bonding capacity.
  • Impact: The methoxy group may improve membrane permeability compared to the isopropoxy group in the target compound .

Crystallographic Data

Compound Space Group Asymmetric Unit Features Reference
Target Compound* N/A Likely planar pyrrolone core
Compounds 4/5 P̄1 Two independent molecules; planar except for one fluorophenyl group

Pharmacological Implications (Inferred)

  • Fluorine Substituents : Enhance metabolic stability and bioavailability compared to chlorine or tert-butyl groups .
  • Piperazine Side Chain : May improve solubility and target engagement relative to hydroxypropyl or pyridinylmethyl groups .

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C26H23FN2O4
  • Molecular Weight : 446.4702 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Fluorophenyl GroupEnhances lipophilicity and receptor binding
Hydroxy GroupPotentially involved in hydrogen bonding
Isopropoxybenzoyl GroupContributes to hydrophobic interactions
Piperazine RingMay influence central nervous system activity

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the piperazine moiety is particularly relevant as it is known to enhance binding affinity to neurotransmitter receptors.

Enzymatic Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on enzymes such as tyrosinase and monoamine oxidase (MAO). These enzymes are crucial in various biochemical pathways, including melanin biosynthesis and neurotransmitter metabolism.

Biological Activity Studies

Several studies have evaluated the biological activity of similar pyrrolone derivatives, providing insights into the potential effects of this compound:

  • Tyrosinase Inhibition : Compounds structurally related to the target molecule have demonstrated significant inhibitory effects on tyrosinase, with IC50 values indicating strong potential for use in anti-melanogenic therapies .
  • Antioxidant Activity : Similar derivatives have exhibited antioxidant properties, suggesting that this compound may also offer protective effects against oxidative stress in cells .
  • Cytotoxicity Assessment : In vitro studies using MTT assays have shown that certain derivatives do not exhibit cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further therapeutic development .

Case Studies and Research Findings

A review of literature reveals several key findings related to the biological activity of related compounds:

  • Study on Tyrosinase Inhibitors : A series of phenolic compounds were synthesized and tested for their ability to inhibit tyrosinase from Agaricus bisporus. The best-performing compound showed an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting enhanced efficacy .
  • Monoamine Oxidase Inhibition : Research on pyridazinone derivatives indicated potent inhibition of MAO-B with selectivity indices favorable for neuroprotective applications. The structure-activity relationship highlighted the importance of specific substitutions on the aromatic rings for enhanced potency .

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